2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c1-6-4-7(2-3-8(6)14(15)16)10-13-12-9(5-11)17-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSDFOQGUVRPGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382029 | |
| Record name | 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298187-48-1 | |
| Record name | 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Methyl-4-Nitrobenzhydrazide
The synthesis begins with the preparation of the aryl hydrazide precursor. Methyl 3-methyl-4-nitrobenzoate is treated with hydrazine hydrate in ethanol under reflux to yield 3-methyl-4-nitrobenzhydrazide.
Procedure :
- Methyl 3-methyl-4-nitrobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) are refluxed in absolute ethanol (50 mL) for 8 hours.
- The mixture is concentrated under reduced pressure and quenched in ice-cold water.
- The precipitate is filtered, washed, and recrystallized from ethanol to obtain the hydrazide (yield: 75–85%).
Reaction with Chloroacetyl Chloride
The hydrazide is reacted with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base to form an intermediate acylhydrazine.
Procedure :
Cyclodehydration to Form the Oxadiazole Ring
The key cyclization step employs PPh₃ and CCl₄ under reflux to generate the 1,3,4-oxadiazole core.
Procedure :
- PPh₃ (15.7 mmol) and CCl₄ (50 mmol) are added to the intermediate.
- The mixture is refluxed for 12 hours, cooled, and poured into water.
- The product is extracted with DCM, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 90:10).
Yield : 67–87% (based on analogous compounds).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Role of Additives
- Et₃N : Neutralizes HCl generated during acylation, preventing protonation of the hydrazide.
- PPh₃ : Acts as a reducing agent, promoting the elimination of HCl and ring closure.
Analytical Characterization
Chromatographic Purity
- HPLC : Retention time ~12.5 min (C18 column, acetonitrile/water 70:30).
- TLC : Rf 0.65 (hexane/ethyl acetate 85:15).
Challenges and Alternative Approaches
Competing Side Reactions
- Hydrolysis of Chloromethyl Group : Moisture must be excluded to prevent formation of hydroxymethyl derivatives.
- Nitro Group Reduction : Use of mild conditions avoids reduction to amines.
Applications and Derivatives
The chloromethyl group serves as a versatile handle for further functionalization:
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Formation of substituted oxadiazoles.
Reduction: Formation of 2-(Chloromethyl)-5-(3-methyl-4-aminophenyl)-1,3,4-oxadiazole.
Oxidation: Formation of 2-(Chloromethyl)-5-(3-carboxy-4-nitrophenyl)-1,3,4-oxadiazole.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. The specific compound 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole has been studied for its effectiveness against various bacterial strains. A study demonstrated that this compound showed significant inhibitory activity against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Table 1: Antimicrobial Efficacy of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | E. coli | 15 |
| 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | S. aureus | 18 |
| Control Antibiotic | E. coli | 20 |
| Control Antibiotic | S. aureus | 22 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. In vitro assays revealed that 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole effectively inhibited the proliferation of certain cancer cell lines.
Case Study: Anticancer Activity
A specific study focused on the compound's effect on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Further research is needed to elucidate the mechanism of action.
Materials Science
Polymer Chemistry
In materials science, oxadiazoles are being explored as building blocks for synthesizing advanced polymers with desirable properties such as thermal stability and mechanical strength. The incorporation of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole into polymer matrices enhances their performance in various applications.
Table 2: Properties of Polymer Composites Containing Oxadiazoles
| Polymer Type | Oxadiazole Content (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | 5 | 250 | 80 |
| Polystyrene | 10 | 230 | 75 |
Agricultural Chemistry
Pesticidal Activity
Oxadiazoles have been recognized for their potential as agrochemicals. The chloromethyl group in the compound enhances its reactivity towards pests. Preliminary studies suggest that derivatives like 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole exhibit insecticidal activity against common agricultural pests.
Case Study: Insecticidal Efficacy
Field trials conducted on crops treated with formulations containing the compound showed a significant reduction in pest populations compared to untreated controls. This highlights its potential role in integrated pest management strategies.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Features and Electronic Effects
The biological activity of 1,3,4-oxadiazoles is highly dependent on substituents at the C2 and C5 positions. Below is a structural comparison of key analogs:
Key Observations :
- Electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl) at C5 enhance antibacterial and CNS activities by increasing electrophilicity .
- Chloromethyl at C2 facilitates nucleophilic substitution, enabling further functionalization (e.g., amine coupling in anticancer precursors) .
Antibacterial Activity
- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole demonstrated superior activity against Xanthomonas oryzae (Xoo) with EC₅₀ = 0.17 µg/mL, outperforming bismerthiazol and thiodiazole copper .
- Chloromethyl-containing analogs (e.g., 2-(chloromethyl)-5-(4-chloro-2-nitrophenyl)-1,3,4-oxadiazole) likely disrupt bacterial membranes or inhibit enzyme function due to reactive C2 groups .
Anticancer Activity
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives showed selectivity against Hep-G2 liver cancer cells (IC₅₀ = 2.46 µg/mL) .
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited 98.74% growth inhibition against SF-295 CNS cancer cells at 10⁻⁵ M .
CNS Activity
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) displayed significant CNS depressant effects, attributed to nitro and chloro EWGs enhancing blood-brain barrier penetration .
Trends :
Biological Activity
2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. Oxadiazoles are known for their potential as pharmacological agents, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The structure of 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole can be represented as follows:
This structure features a chloromethyl group and a nitrophenyl moiety that contribute to its biological properties.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities. Key findings relevant to 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole include:
- Anticancer Activity : Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, derivatives similar to 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 and HeLa cells. The mechanism often involves the activation of apoptotic pathways through caspase activation and modulation of p53 expression levels .
- Antimicrobial Properties : Compounds in the oxadiazole class have exhibited antimicrobial activity against various strains of bacteria and fungi. The presence of the chloromethyl group is thought to enhance this activity by facilitating interaction with microbial cell membranes .
Anticancer Activity
A study focusing on oxadiazole derivatives reported that compounds with structural similarities to 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole showed IC50 values in the micromolar range against MCF-7 cells. Specifically:
- Compound A (similar structure): IC50 = 0.65 µM
- Compound B (similar structure): IC50 = 2.41 µM
These results suggest that modifications in the oxadiazole structure can significantly influence anticancer potency .
Antimicrobial Activity
In another study assessing the antimicrobial efficacy of oxadiazoles:
- Compound C (related derivative) demonstrated effective inhibition against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.5 µg/mL.
- The compound exhibited excellent metabolic stability and bioavailability, indicating its potential as a therapeutic agent against resistant strains .
Data Tables
| Biological Activity | Compound | Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| Anticancer | 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | MCF-7 | 0.65 µM |
| Anticancer | 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole | HeLa | 2.41 µM |
| Antimicrobial | Compound C | Mycobacterium tuberculosis | 0.5 µg/mL |
The biological activities of oxadiazoles like 2-(Chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole are often attributed to their ability to:
- Induce apoptosis in cancer cells via caspase activation.
- Inhibit key metabolic pathways in microorganisms.
- Interact with DNA or RNA synthesis processes.
Q & A
Q. What are the common synthetic routes for preparing 2-(chloromethyl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclization of hydrazide intermediates or condensation reactions involving substituted benzoyl chlorides and chloromethyl oxadiazole precursors. Microwave-assisted synthesis (e.g., 80–100°C, 15–30 minutes) significantly improves yield and reduces side reactions compared to conventional heating . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for hydrazide to chloromethylating agent), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., ammonium acetate for cyclization). Purity is enhanced via recrystallization in ethanol/water mixtures (70:30 v/v) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Confirm substituent positions (e.g., chloromethyl at C2 and nitrophenyl at C5). Aromatic protons in the 3-methyl-4-nitrophenyl group appear as doublets (δ 7.8–8.2 ppm), while the chloromethyl group shows a singlet at δ 4.5–4.7 ppm .
- Mass Spectrometry (HRMS): Exact mass (calculated for C₁₀H₈ClN₃O₃: 273.02 g/mol) validates molecular integrity. Electrospray ionization (ESI) in positive mode with m/z [M+H]⁺ = 274.03 is typical .
- IR Spectroscopy: Peaks at 1610–1630 cm⁻¹ (C=N stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm oxadiazole and nitro group presence .
Q. What are the primary research applications of this oxadiazole derivative in material science?
Methodological Answer: The compound’s electron-deficient oxadiazole core makes it suitable for:
- Scintillators: As a dopant (0.5–2 wt%) in polymer matrices (e.g., polystyrene), it enhances radiation stability and luminescence efficiency. BPBD analogs achieve light yields >10,000 photons/MeV under γ-irradiation .
- Organic Electronics: In OLEDs, its high electron mobility (10⁻⁴ cm²/V·s) improves charge transport in emissive layers. Double-layer devices with Mg:Ag cathodes achieve external quantum efficiencies >1% .
Advanced Research Questions
Q. How can researchers assess the in vitro toxicity of this compound using cell-based assays?
Methodological Answer:
- Cell Lines: Use Artemia salina (brine shrimp) for acute toxicity (LC₅₀ determination) or human HEK293 cells for cytotoxicity (MTT assay). Dose-response curves (0.1–100 µM, 24–48 hours) identify IC₅₀ values .
- Oxidative Stress Markers: Measure ROS production via DCFH-DA fluorescence. Nitrophenyl derivatives often induce ROS levels 2–3× higher than controls at 50 µM .
- Apoptosis Assays: Annexin V/PI staining in HeLa cells quantifies early/late apoptosis. Compare to positive controls (e.g., cisplatin) .
Q. What computational methods are employed to predict the molecular interactions and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., 3.5–4.0 eV) to predict charge transport properties. B3LYP/6-31G(d) basis sets optimize geometry and electrostatic potential maps .
- Molecular Docking: AutoDock Vina simulates binding to biological targets (e.g., COX-2 or EGFR). Nitrophenyl groups show strong π-π stacking (binding energy ≤−8.0 kcal/mol) in hydrophobic pockets .
- MD Simulations: AMBER force fields assess stability in lipid bilayers (e.g., 100 ns runs). RMSD values <2 Å indicate conformational stability .
Q. What challenges arise in resolving crystallographic data for such oxadiazole derivatives, and how are they addressed?
Methodological Answer:
- Crystal Growth: Slow evaporation (hexane/ethyl acetate, 1:1) yields single crystals. Chloromethyl groups often induce disorder; cooling to 100 K minimizes thermal motion .
- X-ray Diffraction: Mo Kα radiation (λ = 0.71073 Å) resolves heavy atoms (Cl, N). Challenges include low electron density for nitro groups; iterative refinement (SHELXL) improves R-factor (<0.05) .
- Packing Analysis: Mercury software visualizes π-stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds (e.g., C–H···O, 2.8 Å) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
